4-(4-Fluoro-2-methylphenyl)benzoic acid 4-(4-Fluoro-2-methylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 479079-38-4
VCID: VC2538574
InChI: InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

4-(4-Fluoro-2-methylphenyl)benzoic acid

CAS No.: 479079-38-4

Cat. No.: VC2538574

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluoro-2-methylphenyl)benzoic acid - 479079-38-4

Specification

CAS No. 479079-38-4
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 4-(4-fluoro-2-methylphenyl)benzoic acid
Standard InChI InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key OFOKUKWYWDEYOG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O

Introduction

Structural Characteristics and Physical Properties

4-(4-Fluoro-2-methylphenyl)benzoic acid belongs to the family of biphenyl carboxylic acids with fluorine substitution. Its structure consists of two connected aromatic rings – a benzoic acid moiety and a 4-fluoro-2-methylphenyl group. This compound shares structural similarities with other fluorinated benzoic acid derivatives while maintaining its unique substitution pattern.

The compound's structure can be compared with related fluorinated compounds such as 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, which contains an additional fluorine atom at the 3-position of the benzoic acid ring . The presence of the 4-fluoro-2-methylphenyl group contributes to the compound's physical and chemical behavior, particularly affecting its solubility, melting point, and reactivity.

Based on structurally similar compounds, we can estimate several physical properties of 4-(4-Fluoro-2-methylphenyl)benzoic acid, as outlined in Table 1.

Table 1: Estimated Physical Properties of 4-(4-Fluoro-2-methylphenyl)benzoic Acid

PropertyEstimated ValueBasis for Estimation
Molecular Weight~230.24 g/molCalculated from molecular formula C₁₄H₁₁FO₂
Density~1.2-1.3 g/cm³Compared with 2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid (1.21 g/cm³)
Melting Point140-180°CExtrapolated from similar fluorinated benzoic acids
Boiling Point~360-380°CBased on related compound boiling point of 374.8°C
LogP~3.0-3.5Estimated from similar fluorinated biphenyl structures
SolubilityPoorly soluble in water; soluble in organic solventsBased on typical properties of fluorinated aromatic carboxylic acids

Synthesis Methods and Approaches

The synthesis of 4-(4-Fluoro-2-methylphenyl)benzoic acid likely involves coupling reactions between appropriately substituted benzene derivatives. While no direct synthesis method was identified in the available sources, several approaches can be proposed based on related compounds.

Chemical Reactivity and Characteristics

The chemical behavior of 4-(4-Fluoro-2-methylphenyl)benzoic acid is influenced by both the carboxylic acid functionality and the fluorinated aromatic system.

Acid-Base Properties

Like other benzoic acid derivatives, 4-(4-Fluoro-2-methylphenyl)benzoic acid exhibits acidic properties due to its carboxyl group. The electron-withdrawing effect of the fluoro substituent on the adjacent phenyl ring may slightly increase the acidity of the carboxyl group compared to unsubstituted benzoic acid.

Reactivity Patterns

The carboxylic acid group can participate in typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to primary alcohols

  • Decarboxylation under specific conditions

Analytical Methods and Characterization

The characterization of 4-(4-Fluoro-2-methylphenyl)benzoic acid would typically involve multiple analytical techniques, similar to those used for related compounds.

Physical Characterization Methods

Based on analytical approaches used for similar compounds, the following methods would be relevant:

  • Melting point determination using capillary methods

  • Thin-layer chromatography (TLC) for purity assessment, typically using ethyl acetate and n-hexane as mobile phases

  • Solubility tests in various solvents to establish solubility profiles

Spectroscopic Characterization

Complete characterization would involve:

  • Infrared spectroscopy to identify functional groups

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Elemental analysis to confirm molecular formula

Structure-Activity Relationships

The specific arrangement of functional groups in 4-(4-Fluoro-2-methylphenyl)benzoic acid creates a unique electronic and spatial configuration that influences its interactions with biological systems and other chemical entities.

Electronic Effects

The fluoro substituent at the para position of the pendant phenyl ring creates distinctive electronic effects:

  • Increased lipophilicity compared to unsubstituted analogs

  • Modified hydrogen bonding capabilities

  • Altered electron distribution across the biphenyl system

Conformational Analysis

The biphenyl system in 4-(4-Fluoro-2-methylphenyl)benzoic acid can adopt various conformations due to rotation around the central C-C bond. The presence of the methyl group at the ortho position may create steric constraints that influence the preferred conformation, potentially affecting the compound's biological activity and crystal packing behavior.

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